REACTION_CXSMILES
|
[C:1]([O:5][C:6]1[CH:11]=[C:10]([N:12]=[C:13]=[S:14])[CH:9]=[C:8]([F:15])[CH:7]=1)([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[CH:23]([OH:26])([CH3:25])[CH3:24]>>[CH:23]([O:26][C:13](=[S:14])[NH:12][C:10]1[CH:9]=[C:8]([F:15])[CH:7]=[C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])[CH:11]=1)([CH3:25])[CH3:24]
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Name
|
|
Quantity
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24 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC1=CC(=CC(=C1)N=C=S)F
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Name
|
|
Quantity
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10.9 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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150 mL
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Type
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reactant
|
Smiles
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C(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is refluxed for 18 hours
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Duration
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18 h
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Type
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CUSTOM
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Details
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the solvent is removed by vacuo
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Type
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DISSOLUTION
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Details
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The crude product is dissolved in hexane:diethyl ether (19:1)
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Type
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CUSTOM
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Details
|
The diethyl ether is removed by vacuo
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Type
|
FILTRATION
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Details
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The solution is filtered
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(NC1=CC(=CC(=C1)F)OC(C)(C)C)=S
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |